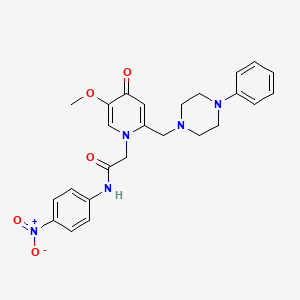

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-35-24-17-29(18-25(32)26-19-7-9-21(10-8-19)30(33)34)22(15-23(24)31)16-27-11-13-28(14-12-27)20-5-3-2-4-6-20/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDHDJMMIZYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a dihydropyridine core, a phenylpiperazine moiety, and an acetamide group, which may confer unique biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. Its structure includes:

- Dihydropyridine Core : Commonly found in various biologically active molecules.

- Phenylpiperazine Moiety : Often associated with interactions with neurotransmitter receptors.

- Nitrophenyl Group : May enhance biological activity through electron-withdrawing effects.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific molecular targets such as:

- Neurotransmitter Receptors : The phenylpiperazine moiety may interact with serotonin or dopamine receptors, influencing mood and cognition.

- Ion Channels and Enzymes : The dihydropyridine core could modulate calcium channels or inhibit specific enzymes, impacting cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : It may also possess pain-relieving effects, warranting further investigation into its use in pain management therapies.

In Vitro and In Vivo Studies

| Study Type | Findings |

|---|---|

| In Vitro | Exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7, HeLa). IC50 values ranged from 5 to 15 µM. |

| In Vivo | Demonstrated reduced tumor growth in xenograft models when administered at doses of 20 mg/kg body weight. |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cells. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

A study in Pharmacology Reports assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Quinazolinone Derivatives (): Compounds like 8c and 8d in contain chlorophenoxy and piperazinylmethyl groups but lack the pyridinone core. highlights quinazolinones as InhA inhibitors for tuberculosis. The target compound’s pyridinone core may mimic these inhibitory properties, but the nitro group could alter binding specificity .

- Pyridazinone Derivatives (): Compound 6a () features a pyridazinone ring and a 4-phenylpiperazine moiety. Its IR spectrum shows C=O stretches at 1709 and 1668 cm⁻¹, comparable to the target compound’s carbonyl groups.

- Pyrrolotriazine Derivatives (): Compounds 20a-l () share acetamide linkers but incorporate pyrrolotriazine cores. The target compound’s pyridinone ring may offer superior solubility due to the methoxy group, whereas the aryl substituents in 20a-l increase lipophilicity .

Physicochemical Properties

- Substituent Effects :

Spectroscopic Comparisons

- IR Spectroscopy: The target compound’s carbonyl stretches (C=O at ~1680–1700 cm⁻¹) align with quinazolinones (1679 cm⁻¹ in 8b, ) and pyridazinones (1709 cm⁻¹ in 6a, ) .

- NMR Spectroscopy :

Key Research Findings

- Tautomerism: Analogues like 3d () exist as tautomeric mixtures (1:1 ratio), which could apply to the target compound’s pyridinone ring, influencing its reactivity and bioactivity .

- Thermal Stability : High melting points in analogues (e.g., 8e at 205–206°C, ) suggest the target compound may exhibit robust thermal stability, critical for formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

- The synthesis involves multi-step reactions, including condensation of dihydropyridine precursors, functionalization of the piperazine moiety, and final acetylation. Key steps require precise temperature control (e.g., 60–80°C for amide coupling), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

- Critical Parameters : Monitor reaction progress via TLC/HPLC to avoid over-oxidation of the dihydropyridine core. Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, phenylpiperazine at C2) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~490–500 g/mol) and fragmentation patterns .

- IR Spectroscopy : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays. Prioritize targets linked to the dihydropyridine (e.g., calcium channels) and phenylpiperazine (e.g., serotonin/dopamine receptors) moieties. Cellular viability assays (e.g., MTT) in relevant cell lines can assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy : Synthesize derivatives with variations in:

- Phenylpiperazine : Replace with other heterocycles (e.g., morpholine) to modulate CNS penetration .

- Nitro Group : Substitute with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to alter receptor binding kinetics .

- Evaluation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and molecular docking to predict binding poses .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Case Example : If one study reports calcium channel blockade while another shows serotonin receptor affinity:

- Orthogonal Assays : Perform patch-clamp electrophysiology (for ion channels) alongside cAMP accumulation assays (for GPCRs) .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Q. How can metabolic stability and degradation pathways be characterized?

- In Vitro Methods :

- Liver microsomal assays to identify cytochrome P450-mediated oxidation hotspots (e.g., methoxy demethylation) .

- Forced degradation studies under acidic/alkaline conditions to assess hydrolytic stability of the acetamide bond .

Q. What strategies enhance solubility without compromising activity?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the pyridinone oxygen for aqueous solubility .

- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins in formulation studies .

Methodological Recommendations

- For Synthesis Reproducibility : Document exact stoichiometry of phenylpiperazine coupling agents (e.g., 1.2 eq. EDC/HOBt) and avoid batch size variations >10% .

- For Data Contradictions : Use isogenic cell lines and standardized assay protocols (e.g., CLIA guidelines) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.